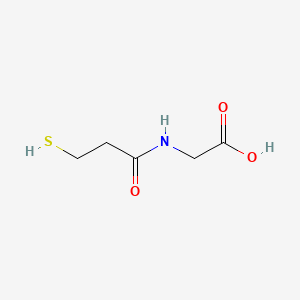

N-(3-Mercapto-1-oxopropyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6513-26-4 |

|---|---|

Molecular Formula |

C5H9NO3S |

Molecular Weight |

163.20 g/mol |

IUPAC Name |

2-(3-sulfanylpropanoylamino)acetic acid |

InChI |

InChI=1S/C5H9NO3S/c7-4(1-2-10)6-3-5(8)9/h10H,1-3H2,(H,6,7)(H,8,9) |

InChI Key |

FSCGLKWYHHSLST-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)C(=O)NCC(=O)O |

Origin of Product |

United States |

Historical Context and Evolution of Research on Mercaptoacyl Amino Acid Derivatives

The journey into understanding N-(3-Mercapto-1-oxopropyl)glycine is rooted in the broader history of mercaptoacyl-amino acid derivatives. The study of these compounds gained significant momentum in the latter half of the 20th century, largely driven by the quest for enzyme inhibitors. numberanalytics.com A pivotal moment in this field was the discovery and development of Angiotensin-Converting Enzyme (ACE) inhibitors. wikipedia.org Researchers identified that a succinyl amino acid derivative could act as an ACE inhibitor, leading to the investigation of various carboxyalkanoyl and mercaptoacyl amino acids. wikipedia.org

Early research elucidated that the acyl group of these compounds could interact with the zinc ion within the active site of metalloenzymes. wikipedia.org This led to the rational design of potent inhibitors, with the optimal length of the acyl chain being a critical factor for inhibitory activity. wikipedia.org For instance, it was discovered that a 3-mercaptopropanoyl-L-proline structure was a significantly more potent inhibitor than its 2-mercaptoalkanoyl or 4-mercaptoalkanoyl counterparts. wikipedia.org These foundational studies on mercaptoacyl-amino acid derivatives laid the groundwork for the synthesis and investigation of a wide array of related molecules, including this compound, for various biochemical applications.

Structural Significance of the Mercaptoacylglycine Scaffold in Chemical Biology

The mercaptoacylglycine scaffold, the core structure of N-(3-Mercapto-1-oxopropyl)glycine, possesses inherent features that make it particularly valuable in chemical biology and drug design. This scaffold combines a glycine (B1666218) backbone with a reactive mercapto (-SH) group, which is crucial for a variety of biological interactions. ontosight.ai

The thiol group is a key player in many biochemical pathways, participating in enzyme activity and protein function. ontosight.ai Its ability to act as an antioxidant by scavenging free radicals is a significant property. ontosight.ai Furthermore, the scaffold's structure allows for chelation of metal ions, a characteristic that is explored in contexts like heavy metal detoxification. ontosight.ai

In the realm of enzyme inhibition, the mercaptoacylglycine scaffold has proven to be a "privileged scaffold." This term refers to molecular frameworks that are able to bind to multiple biological targets, making them attractive starting points for drug discovery. The mercapto group can effectively coordinate with the zinc ions present in the active sites of many metalloproteinases, a large family of enzymes involved in numerous physiological and pathological processes. nih.gov This interaction is a cornerstone of the inhibitory activity of many compounds based on this scaffold.

Overview of Key Research Domains for N 3 Mercapto 1 Oxopropyl Glycine

Classical and Modern Synthetic Methodologies for this compound

The synthesis of this compound and related mercaptoacyl peptides leverages both classical solution-phase chemistry and modern solid-phase techniques. These approaches offer flexibility in scale and application, from bulk production to the generation of diverse peptide libraries.

Solution-Phase Synthesis Approaches

Solution-phase synthesis (SolPS) remains a viable method for producing this compound, particularly for large-scale manufacturing. This classical approach involves carrying out reactions in a homogeneous liquid medium, which allows for straightforward purification and characterization of intermediates at each step.

A common strategy involves the coupling of a protected mercaptopropionic acid derivative with a glycine ester, followed by deprotection steps to yield the final product. The use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to facilitate efficient peptide bond formation in solution-phase synthesis, often with rapid reaction times and minimal side reactions. mdpi.com The reaction promoted by T3P® generates water-soluble by-products, simplifying the work-up procedure. mdpi.com While traditionally employing protecting groups like Boc and Fmoc for the amine and carboxyl functionalities respectively, the choice of solvent is crucial to ensure solubility of reactants and facilitate purification. mdpi.com

Solid-Phase Peptide Synthesis for Related Mercaptoacyl Peptides

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the synthesis of peptides and their analogues, including mercaptoacyl peptides. beilstein-journals.org This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing steps, thus avoiding tedious purification of intermediates. bachem.com

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS for creating mercaptoacyl peptides. beilstein-journals.orgmdpi.com In this method, the N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl. mdpi.com Resins such as 2-chlorotrityl chloride (Cltr) resin are often employed as the solid support. mdpi.comresearchgate.net The synthesis cycle involves deprotection of the Fmoc group with a weak base (e.g., piperidine), followed by coupling of the next Fmoc-protected amino acid. bachem.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all protecting groups are removed, typically with a strong acid cocktail containing scavengers to prevent side reactions with the thiol group. mdpi.com

The versatility of SPPS allows for the incorporation of non-natural amino acids and modifications, making it a powerful tool for creating diverse libraries of mercaptoacyl peptides for various research applications. beilstein-journals.orgresearchgate.net

Precursor Compounds and Intermediate Transformations

The synthesis of this compound and its analogues relies on the strategic use and transformation of key precursor molecules. The primary building blocks are derivatives of glycine and 3-mercaptopropionic acid, which undergo specific chemical modifications to yield the target compound.

Derivatization from Glycine and Mercaptopropionic Acid Derivatives

The core structure of this compound is formed by the amide linkage between a glycine unit and a 3-mercaptopropionic acid moiety. The synthesis typically begins with appropriately protected derivatives of these precursors to ensure selective reaction at the desired functional groups.

Glycine derivatives are often used in the form of their esters (e.g., glycine ethyl ester) to protect the carboxylic acid functionality while leaving the amino group available for acylation. nih.gov Alternatively, N-alkylated glycine derivatives can be synthesized through methods like the aminolysis of chloroacetic acid with the corresponding alkylamine. mdpi.com The derivatization of glycine is a critical step, as it can influence the reactivity and solubility of the intermediate compounds. researchgate.net

The coupling of the glycine and mercaptopropionic acid derivatives is typically achieved using standard peptide coupling reagents to form the amide bond. Following the coupling reaction, the protecting groups are removed to yield the final this compound.

Transformations of the Thiol Moiety

The thiol group (-SH) in this compound is a key functional group that imparts much of its chemical reactivity. ontosight.ai This moiety can undergo a variety of transformations, which are crucial for both the synthesis of the compound and its subsequent applications.

Protection and Deprotection: During synthesis, the thiol group is often protected to prevent unwanted side reactions, particularly oxidation. Common thiol protecting groups include trityl (Trt) and 4-methoxytrityl (Mmt), which are stable under the conditions of peptide synthesis but can be removed during the final cleavage from the solid support using an acid solution with scavengers like triethylsilane (TES). mdpi.com

Oxidation: The thiol group is readily oxidized to form a disulfide bond (-S-S-). This can be an intramolecular reaction within a single molecule or an intermolecular reaction between two molecules, leading to the formation of a dimer. nih.gov Controlled oxidation can be achieved using mild oxidizing agents like hydrogen peroxide in a weak alkali medium. nih.gov This disulfide formation is a common transformation and can be a consideration in the handling and storage of the compound.

Derivatization for Analysis: The thiol group can also be derivatized to facilitate analysis. For instance, reagents like ThioGlo 3 can react with the thiol to produce highly fluorescent derivatives that are suitable for detection by high-performance liquid chromatography (HPLC). nih.gov This allows for sensitive and quantitative determination of the compound in various samples. nih.gov

Synthesis of this compound Analogues and Derivatives

The versatile synthetic methodologies applied to this compound can be extended to create a wide array of analogues and derivatives with modified properties. These modifications can involve alterations to the glycine backbone, the mercaptopropyl side chain, or both, leading to compounds with tailored characteristics.

The synthesis of N-alkylated glycine derivatives, for instance, can be achieved through the aminolysis of chloroacetic acid with the respective alkylamine. mdpi.com These N-alkylated glycines can then be coupled with mercaptopropionic acid derivatives to generate analogues of the parent compound. nih.gov

Furthermore, the principles of solid-phase peptide synthesis (SPPS) are particularly well-suited for generating libraries of related compounds. By using a variety of N-substituted glycine monomers, often referred to as peptoids, a diverse range of structures can be assembled on a solid support. researchgate.netnih.gov This "submonomer" approach allows for the incorporation of different functional groups and side chains, providing access to a vast chemical space of this compound analogues. researchgate.netnih.gov

An example of a derivative is poly(N-(2-carboxyethyl) glycine), which can be synthesized from a protected precursor, poly(N-(3-tert-butoxy-3-oxopropyl) glycine). nsf.govrsc.orgrsc.org The synthesis involves the ring-opening polymerization of an N-carboxyanhydride (NCA) derived from N-(3-tert-butoxy-3-oxopropyl) glycine. nsf.govrsc.orgrsc.org The resulting polymer can then be deprotected under mild acidic conditions to reveal the carboxylic acid groups on the side chains. nsf.govrsc.orgrsc.org

The table below provides examples of synthetic parameters for N-substituted glycine oligomers, illustrating the variety of conditions and building blocks that can be employed.

Table 1: Synthetic Parameters for N-Substituted Glycine Oligomers

| Resin | Amine | Acylating Agent | Instrument | Reference |

| Rink amide | Alkyl | Monobromoacetic acid (mba) | Illiad 2 robotic workstation | researchgate.net |

| Rink amide | Deactivated | Monobromoacetic acid (mba) | Milestone MicroSYNTH | researchgate.net |

| 2-Chlorotrityl resin | Primary amine | Monobromoacetic acid (mba) | --- | researchgate.net |

| Rink amide AM RAM | Primary amine | Monobromoacetic acid (mba) | --- | researchgate.net |

| Data sourced from a comprehensive review on the solid-phase synthesis of N-substituted glycine oligomers. researchgate.net |

Structural Modifications of the Acyl Chain

Modifications to the 3-mercapto-1-oxopropyl acyl chain are crucial for altering the spacing and properties of the thiol and carboxyl functionalities. A key synthetic route to the core structure involves the Michael addition of a thiol to an α,β-unsaturated carbonyl compound. nih.govresearchgate.netresearchgate.neteurekaselect.com This reaction is highly efficient and allows for the introduction of various substituents on the acyl chain.

One common modification involves the protection of the carboxylic acid group as an ester, such as a tert-butyl ester. nsf.govrsc.org This is often a necessary step in multi-step syntheses to prevent unwanted side reactions of the carboxylic acid. For instance, the synthesis of N-(3-tert-butoxy-3-oxopropyl) glycine has been reported, which serves as a protected precursor that can be deprotected under mild acidic conditions to reveal the free carboxylic acid. nsf.govrsc.org The length of the alkyl chain linking the thiol and the carbonyl group can also be varied, influencing the molecule's conformational flexibility. nih.govsemanticscholar.org

The thiol group itself can be introduced at different positions or masked in a protected form during the synthesis. For example, a common strategy is to use a protected thiol, such as a trityl or acetyl group, which can be removed at a later stage to unmask the reactive thiol.

| Acyl Chain Analogue | Synthetic Strategy | Key Features | Reference |

| N-(3-tert-butoxy-3-oxopropyl) glycine | Michael addition of tert-butyl acrylate (B77674) with a glycine derivative. nsf.gov | Carboxyl group protected as a tert-butyl ester. | nsf.govrsc.org |

| Poly(N-(2-carboxyethyl) glycine) | Ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride followed by deprotection. nsf.govrsc.org | A polymeric analogue with repeating acyl units. | nsf.govrsc.org |

Substitutions on the Glycine Moiety

The glycine moiety provides another key site for structural modification, primarily through substitution at the nitrogen atom. This leads to the formation of N-substituted glycine derivatives, often referred to as peptoids when incorporated into oligomeric structures. These modifications can significantly impact the molecule's biological activity and physicochemical properties.

A general and efficient method for synthesizing N-alkylated glycine derivatives is the reaction of an alkylamine with chloroacetic acid. nih.gov This approach allows for the introduction of a wide variety of alkyl groups, from simple propyl and butyl chains to more complex and bulky groups. nih.govnsf.govmdpi.com Similarly, N-aryl glycines can be synthesized through methods like the rearrangement of 2-chloro-N-aryl acetamides or by copper-catalyzed cross-coupling reactions. nih.govrsc.org

The synthesis of N-substituted glycine derivatives often involves standard peptide synthesis techniques, including the use of protecting groups for the carboxylic acid and the thiol. Solid-phase synthesis has also been employed for the preparation of oligomers of N-substituted glycines (peptoids), offering a high degree of control and variability.

| Glycine Moiety Analogue | Synthetic Method | Type of Substitution | Reference |

| N-Alkyl Glycines | Reaction of an alkylamine with chloroacetic acid. nih.gov | Alkyl group on the nitrogen atom. | nih.govnsf.govmdpi.com |

| N-Aryl Glycines | Rearrangement of 2-chloro-N-aryl acetamides. nih.gov | Aryl group on the nitrogen atom. | nih.govrsc.org |

| N-(2-mercaptopyridyl-3-formyl)-N-alkyl glycine | Condensation of 2-mercaptopyridyl-3-formyl chloride with an ethyl N-alkyl glycinate (B8599266) followed by hydrolysis. rsc.org | Alkyl and a substituted aryl group on the nitrogen. | rsc.org |

Formation of Disulfide Bonds and Related Chemistry

The thiol group is the most reactive site on the this compound molecule and is central to its chemical reactivity. The most prominent reaction of the thiol group is its oxidation to form a disulfide bond. This reaction can occur between two molecules of this compound to form a homodimer, or with another thiol-containing molecule to form a heterodimer.

The oxidation to a disulfide is typically achieved using mild oxidizing agents such as hydrogen peroxide in a weakly alkaline medium. rsc.org This reaction is reversible, and the disulfide bond can be cleaved back to the corresponding thiols using a reducing agent. This redox-sensitive linkage is a key feature in many of its biological applications.

Beyond disulfide formation, the thiol group can undergo other characteristic reactions. For instance, it can act as a nucleophile in Michael addition reactions, reacting with α,β-unsaturated compounds. researchgate.netresearchgate.neteurekaselect.com It can also be alkylated to form thioethers. The thiol group's ability to coordinate with metal ions is another important aspect of its chemical reactivity, leading to the formation of metal complexes. orientjchem.org

| Reaction Type | Reagents/Conditions | Product | Reference |

| Disulfide Formation | Hydrogen peroxide (1%) in weak alkali medium. rsc.org | Disulfide-linked dimer. | rsc.org |

| Michael Addition | α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net | Thioether adduct. | researchgate.netresearchgate.neteurekaselect.com |

| Metal Complexation | Divalent metal ions (e.g., Co, Zn, Cu, Ni). orientjchem.org | Metal-thiolate complex. | orientjchem.org |

This compound as an Enzyme Modulator

This compound and related compounds are recognized for their ability to interact with and modify the function of specific enzymes. This modulation is central to their biological effects.

Angiotensin-Converting Enzyme (ACE) Inhibition by N-(Mercaptoalkanoyl)glycine Derivatives

A variety of N-substituted (mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives have been synthesized and evaluated for their capacity to inhibit angiotensin-converting enzyme (ACE). nih.gov These compounds, particularly those with a free sulfhydryl (-SH) group, are potent inhibitors of ACE. nih.gov The acylthio derivatives are considered prodrugs, which are less active in vitro but are converted to the active free sulfhydryl form in vivo. nih.gov The interaction with ACE is significantly influenced by the mercapto group, which has a strong affinity for the zinc ion within the active site of the enzyme. The replacement of a carboxyl group with a sulfhydryl function was a key breakthrough in developing potent ACE inhibitors.

Derivatives of 3-mercapto-2-methylpropanoyl glycine have been specifically studied for their ACE-inhibiting properties. The structure-activity relationship is a critical aspect of these compounds, with the length of the mercaptoalkanoyl chain influencing inhibitory potency. For instance, 3-mercaptopropanoyl-L-proline was found to be a more potent inhibitor than its 2-mercaptoalkanoyl or 4-mercaptoalkanoyl counterparts.

The inhibitory activity of these compounds is also dependent on chloride concentration. Studies have shown that the apparent Ki values for many ACE inhibitors, including those with structures related to this compound, are markedly decreased by the presence of chloride, indicating an enhancement of inhibition.

Neutral Endopeptidase (NEP) Inhibition

Research has expanded to investigate the potential of mercaptoacyl dipeptides to inhibit other enzymes, such as neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a number of vasoactive peptides. Inhibition of both ACE and NEP has been explored as a therapeutic strategy.

Dual Enzyme Inhibition Mechanisms

The concept of dual inhibition, targeting both ACE and NEP, has led to the development of compounds designed to interact with both enzymes. nih.gov For example, a series of mercaptoacyl dipeptides, which included compounds with a 2-mercapto-3-phenylpropanoyl structure linked to glycine, were analyzed for this dual activity. nih.gov The goal of such dual inhibitors is to combine the effects of ACE inhibition with the beneficial actions of increased levels of peptides degraded by NEP. nih.gov

Involvement in Biochemical Pathways

Beyond direct enzyme modulation, this compound participates in broader biochemical processes, primarily due to its chemical nature as a thiol compound.

Role as a Thiol Compound in Biological Systems

The defining feature of this compound is its thiol (sulfhydryl) group. Thiol-containing compounds play a significant role in various biological processes. A closely related compound, N-(2-mercaptopropionyl)-glycine (tiopronin), is recognized as an aminothiol (B82208) antioxidant. nih.gov This antioxidant capacity stems from the ability of the thiol group to act as a scavenger of free radicals, thereby protecting cells from oxidative damage. The thiol group's reactivity is a key aspect of its biological function.

The table below summarizes the antioxidant activity of the related thiol compound, tiopronin.

| Biomarker | Effect of Tiopronin Administration |

| Malondialdehyde (MDA) | Attenuated levels |

| Superoxide Dismutase (SOD) | Modulated activity |

| Catalase (CAT) | Modulated activity |

| Glutathione (B108866) (GSH) | Modulated levels |

This data is based on studies of the related compound N-(2-mercaptopropionyl)-glycine (tiopronin) and illustrates the potential role of thiol-containing glycine derivatives as antioxidants. nih.gov

Interactions within Sulfur Amino Acid Metabolism

As a sulfur-containing compound, this compound is involved in the complex network of sulfur amino acid metabolism. This metabolic system is crucial for maintaining appropriate levels of sulfur-containing molecules like homocysteine and cysteine. nih.gov The metabolism of these amino acids is tightly regulated to ensure an adequate supply for their essential functions while preventing the accumulation of potentially toxic levels. nih.gov

Key regulatory points in this pathway include the role of S-adenosylmethionine in directing metabolic flux and the regulation of cystathionine (B15957) beta-synthase. nih.gov Glycine itself can influence the metabolism of sulfur amino acids like methionine. For instance, glycine supplementation has been shown to affect the efficiency of methionine use in some biological systems. The introduction of a synthetic thiol compound like this compound into this system means it can potentially interact with these pathways, for example, by influencing the redox state of the cell or by participating in reactions with other thiol-containing molecules.

Influence on Oxidative Stress Mechanisms

This compound is structurally poised to play a significant role in the intricate mechanisms of oxidative stress. This is primarily due to the presence of a mercapto (-SH) group, which is a key feature of many antioxidant molecules. ontosight.ai The thiol group can act as a potent scavenger of free radicals, thereby protecting cells from oxidative damage. ontosight.ai While direct studies on this compound are not extensively documented, the activities of its close structural isomer, N-(2-mercaptopropionyl)-glycine (NMPG), offer significant insights.

Research on NMPG has demonstrated its capacity to attenuate oxidative stress. For instance, in studies involving in vitro production of porcine embryos, supplementation with NMPG was found to decrease the intracellular levels of reactive oxygen species (ROS) and downregulate the expression of the oxidative stress-related gene GPX1. researchgate.net This suggests that the mercaptopropionyl-glycine structure is effective in mitigating the detrimental effects of oxidative stress.

Furthermore, the glycine component of the molecule is integral to the endogenous synthesis of glutathione (GSH), a critical antioxidant. springermedizin.de Glutathione plays a vital role in maintaining redox homeostasis and counteracting the damaging effects of ROS in the cardiovascular system and other tissues. nih.gov Studies have shown that glycine can help restore depleted glutathione levels, thereby enhancing the cell's natural antioxidant defenses. nih.gov In porcine oocytes, glycine has been observed to maintain redox balance and block ROS-induced lipid peroxidation by improving mitochondrial and peroxisome function. nih.gov It significantly lowered the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the expression of genes related to lipid metabolism and peroxisomal function, such as PGC-1α, SREBF1, PEX19, and NRF2. nih.gov

Therefore, it can be inferred that this compound likely influences oxidative stress through a dual mechanism: the direct free-radical scavenging activity of its thiol group and the contribution of its glycine moiety to the synthesis of the master antioxidant, glutathione.

Table 1: Effects of Glycine on Markers of Oxidative Stress and Lipid Metabolism in Porcine Oocytes

| Marker | Effect of Glycine Treatment | Significance (p-value) | Reference |

| Reactive Oxygen Species (ROS) | Significantly Lower | < 0.01 | nih.gov |

| Malondialdehyde (MDA) Content | Significantly Lower | < 0.05 | nih.gov |

| PGC-1α Gene Expression | Significantly Increased | < 0.05 | nih.gov |

| SREBF1 Gene Expression | Significantly Increased | < 0.05 | nih.gov |

| AMFR Gene Expression | Significantly Decreased | < 0.05 | nih.gov |

| PEX19 Gene Expression | Significantly Upregulated | < 0.001 | nih.gov |

| NRF2 Gene Expression | Significantly Upregulated | < 0.05 | nih.gov |

Molecular Recognition and Binding Dynamics

The specific interactions of this compound with biological targets have not been extensively characterized. However, its chemical structure provides clear indicators of its potential binding modes and molecular recognition patterns. As an N-acyl amino acid, it belongs to a class of molecules with growing recognition for their therapeutic potential and interaction with various biological targets. mdpi.comnih.gov

Ligand-Protein Interaction Studies

While specific ligand-protein interaction studies for this compound are not available in the reviewed literature, we can hypothesize its interaction mechanisms based on its functional groups. The molecule possesses a terminal carboxylic acid group, a secondary amide linkage, and a thiol group, all of which are capable of forming hydrogen bonds with protein residues. The aliphatic propyl chain can participate in hydrophobic interactions within a protein's binding pocket.

The glycine backbone provides a compact and flexible linker, allowing the functional groups to orient themselves optimally for interaction with a target protein. The presence of both a hydrogen bond donor (amide N-H and thiol S-H) and acceptors (carbonyl oxygen and carboxylate oxygens) suggests that this compound could act as a versatile ligand, potentially fitting into a variety of binding sites. Furthermore, the thiol group's ability to chelate metal ions could be a crucial aspect of its interaction with metalloproteins. ontosight.ai

Specificity and Selectivity Profiling with Biological Targets

A detailed specificity and selectivity profile for this compound against a panel of biological targets is not currently available. However, the broader class of N-acyl amino acids has been shown to interact with a range of receptors and enzymes, including those within the endocannabinoid system. mdpi.com For example, other N-acyl glycines have been identified as ligands for G-protein coupled receptors. mdpi.com

Table 2: Potential Interacting Partners and Biological Roles of N-Acyl Glycines

| N-Acyl Glycine Example | Known Interacting Target(s) | Reported Biological Role(s) | Reference |

| N-Arachidonoyl Glycine (NAraGly) | GPR18, GPR55, GPR92, GABAA receptor, Glycine receptors, GLYT2a, GAT1 | Analgesic, anti-inflammatory, vasorelaxation, inhibition of T-type calcium channels | mdpi.com |

| N-Oleoyl Glycine (NOleGly) | PPAR-α, CB1 receptor, GLYT2 | Regulation of body temperature, motor activity, energy homeostasis, food intake | mdpi.com |

| N-Palmitoyl Glycine (NPalGly) | - | Poorly studied; limited antiviral and anti-inflammatory effects reported | mdpi.com |

Advanced Analytical Methodologies for N 3 Mercapto 1 Oxopropyl Glycine Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone for the analysis of N-(3-Mercapto-1-oxopropyl)glycine, enabling its separation from other components in a mixture. The choice of technique depends on the analytical goal, whether it is routine quantification or detailed structural analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Due to the compound's high polarity and lack of a strong chromophore, direct analysis can be challenging. To overcome these limitations, derivatization is often employed. This process involves chemically modifying the analyte to enhance its chromatographic retention and detectability.

For instance, derivatization of the thiol group with a chromophoric or fluorophoric reagent allows for sensitive UV-Vis or fluorescence detection. Common derivatizing agents for thiols include N-(1-pyrenyl)maleimide and 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent). The resulting derivative exhibits improved retention on reverse-phase HPLC columns and significantly lower detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility. This typically involves esterification of the carboxylic acid group and silylation of the thiol and amide groups.

GC-MS is particularly valuable for stable isotope dilution assays using deuterated analogues of this compound as internal standards. This approach provides highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. The mass spectrometer allows for the selective monitoring of the characteristic ions of the native and deuterated compound, ensuring unambiguous identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the preferred method for the quantitative analysis of this compound in various biological and environmental samples. This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.

LC-MS eliminates the need for derivatization for detectability, as the mass spectrometer can directly detect the compound. However, derivatization may still be used to improve chromatographic retention and ionization efficiency. Electrospray ionization (ESI) is a commonly used ionization source for LC-MS analysis of polar compounds like this compound. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and reduces background noise through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification.

| Technique | Derivatization | Detection Method | Key Advantage |

| HPLC | Often required (e.g., with chromophoric/fluorophoric agents) | UV-Vis, Fluorescence | Enhanced sensitivity and improved chromatography |

| GC-MS | Required (e.g., esterification, silylation) | Mass Spectrometry | High accuracy with deuterated internal standards |

| LC-MS | Optional (can improve retention/ionization) | Mass Spectrometry (ESI-MS/MS) | High sensitivity and selectivity without mandatory derivatization |

Capillary Electrophoresis for Chiral Resolution

This compound possesses a chiral center, meaning it can exist as two enantiomers (mirror images). As these enantiomers may exhibit different biological activities, their separation and individual quantification are often necessary. Capillary electrophoresis (CE) is a powerful technique for chiral resolution.

In CE, separation is achieved based on the differential migration of charged species in an electric field. For chiral separations of this compound, a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and thus, separation. The choice of cyclodextrin (B1172386) and its concentration, as well as the pH and composition of the buffer, are critical parameters for optimizing the chiral resolution.

Spectroscopic Characterization in Research Settings (e.g., for reaction monitoring)

Spectroscopic techniques are indispensable for the structural characterization and monitoring of reactions involving this compound in research settings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful non-destructive analytical technique utilized to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is generated. For this compound, IR spectroscopy provides critical information regarding its primary structural components: the thiol, amide, and carboxylic acid moieties. The analysis of the IR spectrum allows for the confirmation of the compound's synthesis and the assessment of its purity by identifying the characteristic vibrational modes of these functional groups.

The IR spectrum of this compound can be interpreted by examining specific regions where characteristic absorptions for its functional groups are expected to appear. The presence of a weak absorption band in the region of 2550-2600 cm⁻¹ is a key indicator of the thiol (S-H) group. The amide group, central to the molecule's structure, exhibits two distinct and strong absorption bands: the N-H stretching vibration, typically observed between 3250 and 3400 cm⁻¹, and the amide I band (C=O stretching) which appears in the 1630-1680 cm⁻¹ range. The carboxylic acid functional group is characterized by a broad O-H stretching band that can span from 2500 to 3300 cm⁻¹, often overlapping with other stretching vibrations, and a sharp C=O stretching band around 1700-1725 cm⁻¹. The precise positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (solid or in solution).

A detailed examination of the vibrational frequencies provides a more in-depth understanding of the molecular structure. The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups and data from related compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Thiol | S-H stretch | 2550 - 2600 | Weak |

| Amide | N-H stretch | 3250 - 3400 | Strong |

| Amide I (C=O stretch) | 1630 - 1680 | Strong | |

| Amide II (N-H bend) | 1510 - 1570 | Moderate to Strong | |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| C=O stretch | 1700 - 1725 | Strong | |

| C-O stretch | 1210 - 1320 | Moderate | |

| O-H bend | 920 - 950 | Broad, Moderate | |

| Alkyl | C-H stretch | 2850 - 2960 | Moderate |

| CH₂ bend | 1450 - 1470 | Moderate |

This table presents predicted data based on the analysis of functional groups and related compounds.

The interpretation of the IR spectrum of this compound relies on the careful assignment of these absorption bands. The presence of bands within these specified ranges provides strong evidence for the successful synthesis and structural integrity of the compound.

Computational Chemistry and Structure Activity Relationship Sar Studies of N 3 Mercapto 1 Oxopropyl Glycine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for N-(3-Mercapto-1-oxopropyl)glycine derivatives, particularly in the context of their well-known role as angiotensin-converting enzyme (ACE) inhibitors, aims to establish a mathematical correlation between the chemical structure of these compounds and their biological activity. tandfonline.com These models are crucial for predicting the potency of novel derivatives and for understanding the key molecular properties that drive their inhibitory effects. tandfonline.com

Descriptor Selection and Calculation (e.g., steric, hydrophobic, topological)

The foundation of a robust QSAR model lies in the careful selection and calculation of molecular descriptors. For N-(mercaptoalkanoyl)glycine derivatives, a range of descriptors are typically employed to quantify various aspects of their molecular structure. tandfonline.com These can be broadly categorized as:

Steric Descriptors: These parameters describe the size and shape of the molecule or its substituents. The Verloop parameters (such as B1 and L), for instance, are used to characterize the dimensions of substituents, which is critical for understanding how they fit into the enzyme's active site. tandfonline.com Studies have shown that the steric properties of substituents on the glycine (B1666218) moiety can significantly influence ACE inhibitory activity. tandfonline.comacs.org

Topological Descriptors: These numerical indices, such as the Wiener index and Kier & Hall connectivity indices (e.g., K-alpha 3), capture the branching and connectivity of the molecular structure. tandfonline.com They provide a quantitative measure of the molecule's size, shape, and the degree of branching, which can impact its interaction with the enzyme. For instance, the Wiener index for substituents has been shown to have an inverse correlation with the inhibitory activity of some derivatives. tandfonline.com

The following table summarizes the types of descriptors often used in QSAR studies of N-(mercaptoalkanoyl)glycine derivatives and their general influence on activity.

| Descriptor Category | Example Descriptors | General Influence on ACE Inhibitory Activity |

| Steric | Verloop B1 parameter | Increased value for certain substituents can enhance activity by optimizing fit in the binding pocket. tandfonline.com |

| Hydrophobic | Lipole Z component, log P | An increase in the overall molecular hydrophobicity is generally favorable for activity. tandfonline.com |

| Topological | Wiener index, K-alpha 3 index | Lower values for the Wiener index of specific substituents and for the K-alpha 3 index of the whole molecule can be beneficial for activity. tandfonline.com |

Regression Analyses (Multiple Linear Regression, Partial Least Squares)

Once the descriptors are calculated, regression analysis is used to build the mathematical model that links them to the biological activity. Two common methods employed in the study of N-(mercaptoalkanoyl)glycine derivatives are:

Multiple Linear Regression (MLR): This statistical technique is used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). tandfonline.com The goal is to develop a linear equation that can predict the activity of new compounds based on their descriptor values. nih.gov

Partial Least Squares (PLS): PLS is a powerful alternative to MLR, especially when the number of descriptors is large or when there is multicollinearity among them. tandfonline.com It reduces the descriptor variables to a smaller set of orthogonal components and then performs regression on these components. nih.gov For N-(mercaptoalkanoyl)glycine derivatives, both MLR and PLS have been used to develop predictive QSAR models. tandfonline.com

Model Validation and Predictive Capacity Assessment

A critical step in QSAR modeling is the validation of the generated model to ensure its robustness and predictive power. This is typically achieved through several methods:

Internal Validation: Cross-validation techniques, such as the leave-one-out (LOO) method, are commonly used. In this process, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds, and the resulting cross-validated correlation coefficient (q²) is calculated. A high q² value indicates good internal consistency and predictive ability of the model. tandfonline.com

External Validation: The most rigorous test of a QSAR model is to use it to predict the activity of a set of compounds (the test set) that were not used in the model's development (the training set). The predictive ability is assessed by the correlation between the predicted and experimentally determined activities for the test set. tandfonline.com

Statistical Metrics: Various statistical parameters are used to evaluate the quality of the QSAR model, including the coefficient of determination (R²), the standard error of the estimate (s), and the F-test value, which indicates the statistical significance of the regression. tandfonline.com For N-(mercaptoalkanoyl)glycine derivatives, QSAR models with good statistical significance and predictive R² values have been developed. tandfonline.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide a three-dimensional view of how this compound derivatives interact with their target enzyme at an atomic level. These methods are instrumental in understanding the binding modes and energetic profiles of these inhibitors. nih.gov

Ligand-Enzyme Binding Site Analysis

For this compound derivatives that act as ACE inhibitors, molecular docking studies focus on their interaction with the active site of the angiotensin-converting enzyme. The ACE active site is a deep cleft containing a catalytic zinc ion (Zn²⁺) and several subsites (S1, S2, S1', S2') that accommodate the inhibitor. frontiersin.org Key interactions typically observed include:

Zinc Coordination: The mercapto (-SH) group of the inhibitor is a crucial zinc-binding group, forming a strong coordinate bond with the Zn²⁺ ion in the active site. This interaction is a hallmark of this class of ACE inhibitors. nih.gov

Hydrogen Bonding: The amide carbonyl group of the glycine moiety can form hydrogen bonds with amino acid residues in the active site, further stabilizing the ligand-enzyme complex. tandfonline.com

Ionic Interactions: The terminal carboxyl group of the glycine is believed to interact with a positively charged residue, such as an arginine, in the enzyme's active site. tandfonline.com

Molecular docking simulations can predict the preferred orientation of the inhibitor within the binding site and identify the key amino acid residues involved in the interaction. nih.gov

Conformational Analysis and Energetic Profiles

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-enzyme complex over time, providing insights into the conformational changes that occur upon binding. nih.gov This analysis helps in understanding the flexibility of both the ligand and the enzyme's active site.

The energetic profile of the binding is a critical aspect, with the binding energy indicating the strength of the interaction. Docking programs calculate scoring functions to estimate the binding affinity, which is often expressed in terms of binding energy (e.g., in kcal/mol). nih.gov Lower binding energies typically correspond to higher binding affinities and, consequently, greater inhibitory potency.

The following table provides a hypothetical example of binding energies for a series of this compound derivatives with different substituents, illustrating how modifications can impact the energetic profile.

| Compound Derivative (Hypothetical) | Substituent at Glycine | Predicted Binding Energy (kcal/mol) | Key Interactions Observed |

| Parent Compound | H | -7.5 | Zinc coordination, H-bonds with active site residues |

| Derivative A | Methyl | -7.9 | Additional hydrophobic interaction in S1 subsite |

| Derivative B | Phenyl | -8.5 | Enhanced hydrophobic and pi-stacking interactions |

| Derivative C | Carboxyl | -7.2 | Potential unfavorable electrostatic interactions |

These computational studies, from QSAR to molecular docking and dynamics, provide a comprehensive framework for the rational design of novel this compound derivatives with improved therapeutic properties.

Pharmacophore Identification and Design Principles

Computational chemistry and structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features required for the biological activity of this compound derivatives, particularly as inhibitors of Angiotensin-Converting Enzyme (ACE). These studies have led to the identification of a common pharmacophore and a set of design principles that guide the synthesis of more potent analogs.

A crucial aspect of the inhibitory activity of this compound and its derivatives is the interaction with the active site of ACE, which contains a zinc ion essential for its catalytic function. The pharmacophore for these inhibitors generally consists of three key binding points that complement the substrate-binding pockets of the enzyme.

Key Pharmacophoric Features:

Based on SAR studies, the essential pharmacophoric features for ACE inhibition by this compound derivatives include:

A Zinc-Binding Group: The thiol (-SH) group is a critical feature, acting as a potent zinc-binding moiety that coordinates with the Zn(II) ion in the active site of ACE. The presence of a small, unhindered sulfhydryl group is found to be highly favorable for potent inhibitory activity, as exemplified by the highly active inhibitor captopril. scialert.net

A Carboxyl Group: The terminal carboxyl group of the glycine moiety engages in ionic interactions with a positively charged residue in the active site of ACE, providing a crucial anchor point for the inhibitor.

A proposed pharmacophore for ACE inhibitors, including derivatives of this compound, suggests the importance of three oxygen atoms and one sulfur, nitrogen, or oxygen atom for activity. scialert.net

Design Principles from Quantitative Structure-Activity Relationship (QSAR) Studies:

Quantitative Structure-Activity Relationship (QSAR) analyses on a series of N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives have provided valuable insights into the structural requirements for optimal ACE inhibitory activity. scialert.netscialert.net These studies have highlighted the significance of steric, hydrophobic, and topological parameters.

The following table summarizes the key descriptors and their influence on the inhibitory activity:

| Descriptor | Type | Influence on ACE Inhibitory Activity | Reference |

|---|---|---|---|

| Verloop B1 Parameter | Steric | Increased value at specific substituent positions enhances activity. | scialert.netscialert.net |

| Lipole Z Component | Hydrophobic | Increased value for the whole molecule is beneficial for activity, highlighting the importance of a lipophilic core. | scialert.netscialert.net |

| K-alpha 3 Index | Steric/Topological | Decreased value for the whole molecule is favorable, indicating the importance of molecular shape. | scialert.netscialert.net |

| Wiener Topological Index | Topological | Decreased value at specific substituent positions is associated with higher activity. | scialert.netscialert.net |

These QSAR models underscore several key design principles for this compound derivatives:

Hydrophobicity: A certain degree of lipophilicity is advantageous for the interaction with ACE, as shown by the positive correlation with the lipole Z component. scialert.netscialert.net

Topological Features: The branching and connectivity of the molecule, as quantified by the Wiener topological index, play a role in its inhibitory potential. scialert.netscialert.net

Sulfhydryl Moiety: Modifications to the sulfhydryl group have a significant impact. Larger or extended chain substitutions at this position are generally unfavorable for activity, reinforcing the importance of a small, accessible zinc-binding group. scialert.net

Integration of N 3 Mercapto 1 Oxopropyl Glycine Motifs in Complex Biomolecular Architectures

Scaffold for Peptide and Peptidomimetic Research

The structural features of N-(3-Mercapto-1-oxopropyl)glycine make it a valuable scaffold for creating novel peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.gov

Researchers can incorporate the this compound unit into a peptide sequence during solid-phase or solution-phase synthesis. The presence of the thiol group within the peptide backbone provides a unique, orthogonal reactive site. This thiol can be selectively targeted for chemical modification without affecting other functional groups in the peptide. This allows for the attachment of various reporter molecules, such as:

Fluorophores: To create fluorescent probes for imaging and tracking the peptide's location and interactions within cells or tissues.

Biotin: For use in affinity-based purification and detection assays.

Crosslinking agents: To study peptide-protein interactions by covalently trapping binding partners.

These engineered biological probes are instrumental in basic research for understanding complex biological processes.

Beyond ADCs, the principles of targeted delivery are being applied to a wide range of nanomedicine systems. nih.gov Peptides that can specifically recognize and bind to receptors overexpressed on the surface of diseased cells are used as targeting ligands. nih.gov

This compound can be incorporated into these targeting peptides. The thiol group then serves as a convenient anchor point for conjugating the peptide to a drug delivery vehicle, such as a liposome, a polymer nanoparticle, or directly to a therapeutic molecule. This strategy creates a system that can selectively accumulate at the target site, enhancing the therapeutic efficacy of the payload while reducing off-target effects. nih.gov

Engineering of Bioconjugates for Specific Research Applications

The engineering of bioconjugates is a broad scientific field focused on the covalent coupling of biomolecules for a wide array of applications, including medical diagnostics, sensors, and tissue engineering. ucla.edu The rational design and choice of the linker and conjugation chemistry are paramount to creating a functional bioconjugate. ucla.edu

This compound represents an excellent tool for the bioconjugate engineer. Its defined stereochemistry and distinct functional groups allow for precise, controlled conjugation strategies. By leveraging its thiol, amine, or carboxyl functionalities, researchers can build sophisticated molecular architectures designed for specific purposes, such as:

Surface Immobilization: Attaching proteins or peptides to the surface of a biosensor chip.

Creating Multivalent Molecules: Linking multiple copies of a peptide or drug to a central scaffold to enhance binding avidity or potency.

Developing Theranostic Agents: Conjugating both a therapeutic agent and an imaging agent to a single targeting molecule.

The reliability and chemical versatility of the this compound motif ensure its continued use in the development of novel and highly specific bioconjugates for advanced research applications.

Emerging Research Directions and Future Perspectives for N 3 Mercapto 1 Oxopropyl Glycine Research

Exploration of Novel Biochemical Targets and Pathways

Future research is anticipated to delve into previously unexplored biochemical targets and pathways for N-(3-Mercapto-1-oxopropyl)glycine. The primary focus of related aminothiols has been on their antioxidant and metal-chelating properties. ontosight.ai However, the structural nuances of this compound may allow for interactions with a different spectrum of biological molecules.

Key areas of investigation are likely to include:

Modulation of Redox-Sensitive Signaling Pathways: Beyond simple free radical scavenging, the thiol group could influence signaling pathways that are regulated by the cellular redox state. nih.gov This includes pathways involved in inflammation, apoptosis, and cellular proliferation.

Interaction with a Wider Range of Metalloproteins: While chelation of heavy metals is a known function of similar compounds, future studies may explore the interaction of this compound with a broader array of metalloproteins, potentially modulating their enzymatic activity. ontosight.ai

Influence on N-Acyl Amino Acid Signaling: As a derivative of glycine (B1666218), this compound could potentially interact with the growing family of N-acyl amino acid signaling molecules and their receptors, which are involved in various physiological processes. mdpi.com

Radioprotective Mechanisms: Aminothiols are known for their ability to protect tissues from damage induced by ionizing radiation. scielo.brresearchgate.netnih.gov Future research could investigate the specific mechanisms by which this compound may offer radioprotective effects, a field with significant clinical implications. nih.govscielo.brnih.gov

Advanced Synthetic Methodologies for Stereoselective Control

The development of advanced synthetic methodologies is crucial for producing this compound with high purity and stereochemical control. The presence of a stereocenter in the mercaptopropionyl moiety means that different stereoisomers could exhibit distinct biological activities.

Emerging synthetic strategies are expected to focus on:

Palladium-Catalyzed Allylic Alkylation: Recent advancements in palladium-catalyzed reactions for the stereoselective modification of N-(α-hydroxyacyl)-glycine esters could be adapted for the synthesis of this compound. core.ac.uk This would allow for precise control over the stereochemistry at the carbon bearing the thiol group.

Enzymatic Synthesis: The use of enzymes to catalyze the formation of the amide bond or to introduce the thiol group could offer a green and highly selective alternative to traditional chemical synthesis.

Novel Protecting Group Strategies: The development of new protecting groups for the thiol functionality will be essential to prevent oxidation and other side reactions during synthesis and to allow for late-stage functionalization of the molecule.

Innovative Applications in Material Science and Nanotechnology

A particularly exciting and novel area of research for this compound lies in the fields of material science and nanotechnology. The thiol group is well-known for its ability to bind to the surface of noble metal nanoparticles, such as gold and silver. This property opens up a range of potential applications.

Research in this area could explore:

Functionalization of Nanoparticles: this compound could be used as a capping agent to stabilize nanoparticles and to provide a biocompatible surface for biomedical applications, such as drug delivery and bio-imaging.

Development of Stimuli-Responsive Materials: A protected precursor, N-(3-tert-butoxy-3-oxopropyl)glycine, has been used to create polymers that are structural mimics of poly(glutamic acid). rsc.orgnsf.govrsc.org These polymers are weak polyelectrolytes whose size in water can be controlled by pH, making them promising for the development of "smart" materials that respond to environmental changes. rsc.orgnsf.govrsc.org

Biomimetic Supramolecular Assemblies: Polypeptoids derived from related N-substituted glycines are being investigated as building blocks for creating complex, self-assembling structures that mimic biological systems. rsc.org

Integration with High-Throughput Screening and Omics Technologies

The integration of this compound research with high-throughput screening (HTS) and "omics" technologies will be instrumental in accelerating the discovery of its biological functions and potential applications. nih.govufl.eduufl.edu

Future research will likely involve:

High-Throughput Screening for Novel Targets: HTS platforms can rapidly screen large libraries of compounds against a multitude of biological targets to identify novel interactions. nih.govnih.govrsc.orgnih.gov This will enable the efficient identification of new enzymes, receptors, or ion channels that are modulated by this compound. nih.govnih.govrsc.orgnih.gov

Metabolomics and Proteomics Studies: "Omics" technologies can provide a global view of the changes in metabolites and proteins within a cell or organism upon treatment with this compound. This can help to elucidate its mechanism of action and to identify biomarkers of its activity.

Cheminformatics and in Silico Screening: Computational approaches can be used to predict the potential targets of this compound and to design new derivatives with improved activity and selectivity.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and stability of N-(3-Mercapto-1-oxopropyl)glycine in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to assess purity. Stability studies under varying pH, temperature, and oxidative conditions (e.g., H₂O₂ exposure) should employ kinetic modeling, as demonstrated in glycan degradation studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify the thiol (-SH) and carbonyl (C=O) groups .

Q. How is this compound synthesized, and what are common intermediates or byproducts?

- Methodological Answer : The compound is typically synthesized via acylation of glycine with 3-mercaptopropionic acid derivatives. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Byproducts like N-(carboxymethyl) variants may form during incomplete reactions; these can be identified via MS/MS fragmentation patterns and quantified using calibration curves .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer : Due to its reactive thiol group, store the compound under inert gas (e.g., argon) at -20°C to prevent oxidation. Use reducing agents (e.g., dithiothreitol) in buffers during biological assays. Follow safety protocols for intermediates, as outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How does the thiol group in this compound influence its role in antibody-drug conjugates (ADCs), and what stability challenges arise in vivo?

- Methodological Answer : The thiol group enables covalent linkage to maleimide-containing antibody linkers (e.g., in T-DM1 ADCs). Assess linker stability via lysosomal protease assays and LC-MS to detect metabolites like Lys-SMCC-DM1 . To mitigate premature cleavage, evaluate alternative linkers (e.g., non-cleavable thioethers) and monitor pharmacokinetics using radiolabeled tracers .

Q. What structural modifications to this compound could enhance its biological activity in antimicrobial peptoids?

- Methodological Answer : Replace the 3-mercapto group with alkyl or aryl substituents (e.g., aminopropyl or guanidinobutyl groups) to modulate hydrophobicity and charge. Test antimicrobial efficacy via broth microdilution assays against Gram-positive/negative strains. Use molecular dynamics simulations to predict interactions with bacterial membranes .

Q. How can researchers resolve contradictions in experimental data regarding the compound’s oxidative degradation pathways?

- Methodological Answer : Apply multivariate kinetic analysis under controlled H₂O₂ concentrations and pH conditions. Use Arrhenius plots to differentiate between radical-mediated vs. nucleophilic degradation mechanisms. Cross-validate findings with isotopic labeling (e.g., ¹⁸O in H₂O₂) and LC-HRMS .

Q. What methodologies are optimal for studying the pharmacokinetic (PK) behavior of this compound in preclinical models?

- Methodological Answer : Administer the compound intravenously and orally to assess bioavailability. Collect plasma samples at timed intervals and quantify using LC-MS/MS. Compartmental PK modeling (e.g., non-linear mixed-effects) can identify distribution half-lives and clearance rates. Compare results against structurally related glycine derivatives .

Data Analysis and Interpretation

Q. How should researchers standardize nomenclature and analytical protocols for this compound across interdisciplinary studies?

- Methodological Answer : Adopt IUPAC naming conventions and align with databases like ChemSpider or PubChem. For analytical consistency, reference the Color Oxford nomenclature for glycine derivatives and validate methods via inter-laboratory round-robin trials .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.